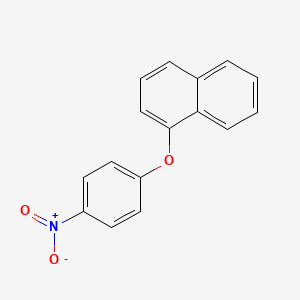

1-(4-Nitrophenoxy)naphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Nitrophenoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring bonded to a nitrophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenoxy)naphthalene can be synthesized through the nucleophilic aromatic substitution reaction. The process involves the reaction of 1-naphthol with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Nitrophenoxy)naphthalene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Electrophiles such as bromine or sulfuric acid under controlled conditions.

Major Products:

Reduction: 1-(4-Aminophenoxy)naphthalene.

Substitution: Depending on the electrophile, products like 1-(4-nitrophenoxy)-2-bromonaphthalene can be formed.

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenoxy)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in developing pharmaceuticals, particularly those targeting specific pathways influenced by nitroaromatic compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenoxy)naphthalene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to participate in electron transfer reactions, potentially affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-Nitronaphthalene: Similar in structure but lacks the phenoxy group.

4-Nitrophenol: Contains a nitro group and a hydroxyl group but lacks the naphthalene ring.

Uniqueness: 1-(4-Nitrophenoxy)naphthalene is unique due to the combination of a naphthalene ring and a nitrophenoxy group, which imparts distinct chemical and physical properties

Biologische Aktivität

1-(4-Nitrophenoxy)naphthalene is a nitroaromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

This compound is synthesized through various methods, typically involving the reaction of naphthalene derivatives with nitrophenol. The compound's chemical structure contributes to its reactivity and biological interactions. Its CAS number is 3402-81-1, and it is categorized under nitroaromatic compounds, which are known for their diverse biological activities.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. A significant study evaluated its effects on cancer cell lines, demonstrating that the compound exhibits cytotoxicity against various cancer types. The mechanism of action appears to involve DNA binding , which was confirmed through hydrodynamic studies including viscosity measurements .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | DNA intercalation |

| MCF-7 (Breast) | 12 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties . Studies have shown that it possesses activity against both gram-positive and gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Anticancer Effects : A research group conducted an in vitro study on the effects of this compound on breast cancer cells, reporting significant apoptosis induction at concentrations as low as 10 µM. The study suggested that further investigation into its mechanism could lead to novel therapeutic strategies against resistant cancer types .

- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of this compound against common pathogens. Results indicated a promising profile for use in developing new antibiotics, particularly in light of rising antibiotic resistance .

Eigenschaften

IUPAC Name |

1-(4-nitrophenoxy)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-17(19)13-8-10-14(11-9-13)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGARSYGUBYPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.